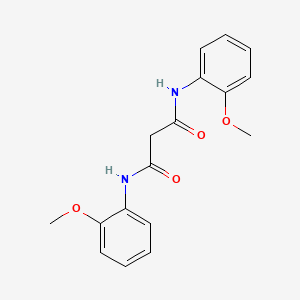

N,N'-Bis-(2-methoxy-phenyl)-malonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-methoxyphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWNNDDRRUKOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350667 | |

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7056-72-6 | |

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for N,n Bis 2 Methoxy Phenyl Malonamide and Its Analogues

Evolution of Synthetic Strategies for Bis-amide Derivatives

The synthesis of bis-amide derivatives has progressed from classical condensation methods to more sophisticated and efficient strategies. Early approaches often involved the direct heating of malonic acid esters with amines, a method that, while straightforward, could suffer from low yields and harsh reaction conditions. For instance, the aminolysis of methyl and ethyl malonic esters required refluxing for several hours to produce symmetric amides. nih.gov

Over time, the field has seen the introduction of multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and procedural simplicity. mdpi.com The Ugi four-component reaction, for example, combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to generate complex bis-amide structures in a single step under mild conditions. mdpi.comresearchgate.net This represents a significant leap in efficiency compared to traditional multi-step syntheses. mdpi.com Other advancements include the use of solid-phase catalysts like Montmorillonite K10 clay, which facilitates one-pot syntheses under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net These modern strategies provide chemists with powerful tools to construct diverse libraries of bis-amide compounds efficiently.

Direct Condensation Approaches for N,N'-Bis-(2-methoxy-phenyl)-malonamide Synthesis

Direct condensation remains a fundamental approach for synthesizing symmetrical malonamides like this compound. This strategy involves the direct coupling of a malonic acid precursor with two equivalents of the corresponding amine, in this case, 2-methoxyaniline.

The most common precursors for this direct amidation are malonic acid itself or its dialkyl esters, such as diethyl malonate or dimethyl malonate. The direct reaction of a malonic ester with an aniline, such as 2-methoxyaniline, typically requires high temperatures (e.g., boiling heat at ~199°C for diethyl malonate) to drive the reaction towards the formation of the bis-amide. google.com However, these conditions can lead to unsatisfactory yields and purity, with the co-formation of mono-amide byproducts. google.com

A generalized reaction scheme is as follows: Malonic Acid Diethyl Ester + 2 * 2-Methoxyaniline → this compound + 2 * Ethanol

The reaction is often driven to completion by removing the alcohol byproduct. While direct heating is possible, the use of catalysts or activating agents is generally preferred to improve reaction outcomes.

To circumvent the need for high temperatures and improve yields, various coupling reagents are employed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid groups of malonic acid, making them more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Another effective class of reagents are triazine-based coupling agents, such as 4-(4,6-dimethoxy- nih.govresearchgate.netresearchgate.net-triazin-2-yl)-4-methyl-morpholine chloride (DMTMM), which has been successfully used to synthesize both symmetrical and asymmetrical bis-amides at room temperature. nih.gov The use of these reagents transforms the direct condensation into a more controlled and efficient process, typically resulting in higher yields and purity of the desired this compound.

Table 1: Comparison of Direct Synthesis Methods for Symmetrical Malonamides

| Method | Precursor | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thermal Condensation | Diethyl Malonate | 2-Methoxyaniline | High Temperature (reflux, ~190-200°C) | Simple, no additional reagents | Harsh conditions, low yield, potential byproducts |

| Coupling Reagent | Malonic Acid | 2-Methoxyaniline, DMTMM | Room Temperature, THF, 24h | Mild conditions, higher yield, high purity | Cost of coupling reagent, additional workup |

| Coupling Reagent | Malonic Acid | 2-Methoxyaniline, DCC/HOBt | 0°C to Room Temperature | Good yields, widely used | Dicyclohexylurea byproduct removal can be difficult |

Stepwise Synthetic Pathways through Malonamic Acid Intermediates

An alternative to direct condensation is a stepwise approach that proceeds through a malonamic acid or malonamic ester intermediate. This method offers greater control, particularly when synthesizing asymmetrical malonamides, but it is also a viable route for symmetrical analogues.

The synthesis begins with the reaction of a malonic acid monoester (e.g., monoethyl malonate) with one equivalent of 2-methoxyaniline to form the malonamic ester intermediate, N-(2-methoxy-phenyl)-malonamic acid ethyl ester. This reaction can be facilitated by coupling agents. researchgate.net Subsequently, the ester group is hydrolyzed to yield the malonamic acid, N-(2-methoxy-phenyl)-malonamic acid. researchgate.net In the final step, this malonamic acid intermediate is coupled with a second equivalent of 2-methoxyaniline, again using a coupling reagent, to afford the final symmetrical product, this compound. This stepwise process allows for purification of the intermediate, potentially leading to a final product of very high purity.

Chemo- and Regioselective Synthesis of Asymmetrical Malonamide (B141969) Analogues

The synthesis of asymmetrical malonamides, where the two nitrogen atoms are substituted with different groups, requires synthetic strategies that allow for selective introduction of the two different amine nucleophiles. The stepwise pathway described above is ideally suited for this purpose.

Starting from a malonic acid monoester, the first amine (e.g., 2-methoxyaniline) is introduced to form the malonamic ester intermediate. nih.gov After purification, this intermediate is then reacted with a different amine to yield the desired asymmetrical malonamide. The choice of coupling reagent, such as DMTMM, is critical for achieving good yields in the second amidation step. nih.gov

Another elegant method involves the reaction of β-ketoamides with isocyanates, mediated by reagents like MgCl₂, to deliver nonsymmetrical malonamides in good to excellent yields under mild conditions. rsc.org This approach benefits from high atom economy and functional group tolerance. rsc.org The development of such chemo- and regioselective methods is crucial for expanding the structural diversity of malonamide derivatives for various applications. nih.govmdpi.com

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be systematically varied.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, or dichloromethane (B109758) (CH₂Cl₂) are commonly used for reactions involving coupling reagents. nih.govresearchgate.netresearchgate.net

Temperature: While some methods require high temperatures, the use of coupling agents allows many malonamide syntheses to be performed at room temperature or even 0°C, which can help to suppress side reactions. nih.govresearchgate.net The reaction rate of most reactions increases with temperature, but this can sometimes lead to the formation of undesired byproducts.

Concentration: The concentration of reactants can affect the reaction kinetics. Higher concentrations can lead to faster reaction rates but may also increase the likelihood of intermolecular side reactions.

Stoichiometry: The molar ratio of the reactants is crucial. In direct condensations, a slight excess of the amine may be used to drive the reaction to completion. When using coupling reagents, their stoichiometry relative to the carboxylic acid must be carefully controlled.

Catalyst/Coupling Reagent: The selection and amount of the catalyst or coupling reagent are paramount. Optimization experiments often involve screening different reagents and their loadings to find the most effective combination for the specific substrates.

A systematic approach, such as a factorial design of experiments, can be employed to efficiently explore the effects of multiple variables (e.g., temperature, time, reagent equivalents) and identify the optimal conditions for the synthesis. rsc.org

Table 2: Illustrative Optimization of a Coupling Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25 | 24 | 75 |

| 2 | THF | 25 | 24 | 88 |

| 3 | Dioxane | 25 | 24 | 82 |

| 4 | THF | 0 to 25 | 24 | 91 |

| 5 | THF | 40 | 12 | 85 |

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Crystallization is the most common and effective method for purifying solid organic compounds like N,N'-diarylmalonamides. researchgate.net The crude product obtained from the synthesis is typically dissolved in a suitable hot solvent, and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The selection of an appropriate solvent system is paramount for successful crystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of aromatic amides include ethanol, methanol, ethyl acetate (B1210297), and toluene, or mixtures thereof. The process can be optimized by controlling the cooling rate and by seeding the solution with a small crystal of the pure product to induce crystallization.

For cases where crystallization does not provide sufficient purity, or for the separation of closely related analogues, column chromatography is a valuable technique. Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like this compound. A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

The following table summarizes the common isolation and purification techniques:

| Technique | Description | Key Considerations |

| Crystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Choice of solvent, cooling rate, and potential for polymorphism. |

| Column Chromatography | The compound is separated from impurities based on its differential adsorption to a stationary phase as a mobile phase is passed through. | Selection of stationary and mobile phases, and column loading. |

| Extraction | The crude product is partitioned between two immiscible solvents to remove soluble impurities. | Choice of solvents and pH adjustment to optimize partitioning. |

Scalability Considerations for Synthetic Procedures

The transition of a synthetic procedure from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. acs.org For the synthesis of this compound, several scalability factors need to be considered.

Reaction Conditions: The high temperatures often required for the direct condensation of diethyl malonate and anilines can be challenging to manage on a large scale due to heat transfer limitations in large reactors. The use of the alkali anilide method can mitigate this by allowing for lower reaction temperatures. google.com However, the handling of large quantities of alkali metals or their alkoxides requires stringent safety protocols.

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents are critical considerations for large-scale synthesis. While diethyl malonate and substituted anilines are generally available, the choice of solvent must take into account its toxicity, flammability, and environmental impact. scribd.com Green chemistry principles advocate for the use of safer and more sustainable solvents.

Work-up and Purification: The work-up procedure should be as simple as possible to minimize processing time and waste generation. Aqueous work-ups can generate large volumes of wastewater that require treatment. Crystallization is generally a scalable purification method, but challenges such as controlling crystal size and morphology, and ensuring efficient filtration and drying need to be addressed. researchgate.net Chromatographic purification is often not feasible for large-scale production due to the high cost of stationary phase and solvents, and the generation of significant waste.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of the reactants and products, identifying any potential runaway reactions, and ensuring that appropriate measures are in place to control the reaction and handle any hazardous materials.

Emerging Technologies: To address some of the scalability challenges associated with traditional batch processing, continuous flow chemistry is emerging as a powerful tool for the synthesis of amides and other fine chemicals. acs.orgresearchgate.net Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. The development of a continuous flow process for the synthesis of this compound could offer significant advantages for large-scale production.

The following table outlines key scalability considerations:

| Factor | Consideration | Potential Solutions |

| Heat Transfer | Maintaining uniform temperature in large reactors can be difficult. | Use of jacketed reactors, internal cooling coils, and exploring lower temperature reaction pathways. |

| Mixing | Ensuring efficient mixing of reactants in large volumes is crucial for consistent product quality. | Use of appropriate agitators and reactor designs. |

| Safety | Handling of flammable solvents and reactive reagents on a large scale. | Thorough process hazard analysis, implementation of robust safety protocols, and use of automated control systems. |

| Waste Management | Minimizing the generation of solvent and byproduct waste. | Solvent recycling, and developing more atom-economical synthetic routes. |

| Process Control | Monitoring and controlling reaction parameters to ensure consistency and quality. | Use of process analytical technology (PAT) to monitor reactions in real-time. |

Advanced Spectroscopic and Crystallographic Characterization of N,n Bis 2 Methoxy Phenyl Malonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of N,N'-Bis-(2-methoxy-phenyl)-malonamide, distinct signals are expected for each type of proton, reflecting their unique electronic environments. The aromatic protons on the two equivalent 2-methoxyphenyl rings would appear in the downfield region, typically between 6.8 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the phenyl ring would lead to a complex splitting pattern, likely a series of doublets and triplets.

The methoxy (B1213986) group protons (-OCH₃) are expected to present as a sharp singlet further upfield, likely around 3.8-3.9 ppm. The methylene (B1212753) protons (-CH₂-) of the malonamide (B141969) backbone would also appear as a singlet, as they are chemically equivalent and not adjacent to any protons, with an expected chemical shift in the range of 3.4-3.6 ppm. The amide protons (N-H) are anticipated to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but would likely be observed in the downfield region, potentially between 8.0 and 9.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 8.0 | m |

| Methoxy (-OCH₃) | ~3.85 | s |

| Methylene (-CH₂-) | ~3.50 | s |

| Amide (N-H) | 8.0 - 9.5 | br s |

| Note: These are predicted values based on the structure and data from similar compounds. 's' denotes singlet, 'br s' denotes broad singlet, and 'm' denotes multiplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. For this compound, the carbonyl carbons (C=O) of the amide groups are expected to be the most downfield, typically in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between 110 and 150 ppm. The carbon atom of the phenyl ring attached to the oxygen of the methoxy group would be significantly deshielded.

The methoxy carbon (-OCH₃) would appear around 55-60 ppm. The methylene carbon (-CH₂-) of the malonamide core is expected at approximately 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic-C (C-O) | ~148 |

| Aromatic-C | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 40 - 45 |

| Note: These are predicted values based on the structure and data from similar compounds. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be most informative for the aromatic region, revealing the connectivity of the protons on the phenyl rings. For instance, a proton at a particular position on the ring would show a cross-peak to its adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum of the title compound would show cross-peaks connecting the methoxy protons to the methoxy carbon, the methylene protons to the methylene carbon, and each aromatic proton to its corresponding aromatic carbon. spectrabase.com This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. nih.gov

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Functional Groups

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent, strong absorption band corresponding to the C=O stretching vibration of the amide groups (Amide I band) is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated to be in the 1520-1560 cm⁻¹ region.

The aromatic C-H stretching vibrations would be observed as a group of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several sharp bands in the 1450-1600 cm⁻¹ range. The characteristic C-O stretching of the methoxy group would likely produce a strong band around 1240-1260 cm⁻¹ (asymmetric) and a weaker one near 1020-1040 cm⁻¹ (symmetric).

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | >3000 | Weak-Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| N-H (Amide II) | Bending | 1520 - 1560 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C-O (Methoxy) | Asymmetric Stretching | 1240 - 1260 | Strong |

| C-O (Methoxy) | Symmetric Stretching | 1020 - 1040 | Medium |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis

The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is crucial for understanding its chromophoric system. The chromophores in this molecule are the substituted benzene (B151609) rings. The expected absorption bands would arise from π → π* transitions within the aromatic system.

The position and intensity of these absorption maxima are influenced by the electronic effects of the substituents on the benzene ring—specifically, the methoxy (-OCH₃) and the malonamide side chain. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The amide functionality can also influence the electronic transitions.

While general principles of UV-Vis spectroscopy suggest these characteristics, specific experimental data, including the absorption maxima (λmax) and molar absorptivity (ε) values in various solvents, are not found in the surveyed literature for this compound. A systematic study involving a range of solvents with varying polarities would be necessary to analyze any solvatochromic effects, which could provide insights into the nature of the electronic transitions and the solute-solvent interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is an essential technique for confirming the molecular weight of a synthesized compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₇H₁₈N₂O₄), the expected exact mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS).

Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule would ionize to produce a molecular ion peak ([M]⁺ or [M+H]⁺). Subsequent fragmentation would likely involve the cleavage of the amide bonds, the loss of the methoxy groups, and fragmentation of the malonamide linker.

Expected Fragmentation Pathways:

Amide Bond Cleavage: Scission of the C-N bond would lead to the formation of fragments corresponding to the 2-methoxyaniline cation and related structures.

Loss of Methoxy Group: The loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion or subsequent fragment ions is a common pathway for methoxy-substituted aromatic compounds.

Cleavage of the Malonamide Core: Fragmentation within the central malonic acid-derived portion of the molecule could also occur.

A detailed analysis of the mass-to-charge ratios (m/z) of these fragments would provide strong evidence for the compound's structure. However, specific experimental mass spectra detailing these fragmentation patterns for this compound have not been published in the reviewed scientific literature.

Single-Crystal X-ray Diffraction Analysis of this compound

Determination of Molecular Conformation in the Solid State

A key aspect of the molecular structure is the relative orientation of the two methoxyphenyl groups and the conformation of the central malonamide linker. X-ray diffraction would reveal the torsion angles between the phenyl rings and the amide planes, as well as the conformation around the C-C bonds of the malonamide backbone. This would clarify whether the molecule adopts a planar or a more twisted conformation in the solid state and would allow for the identification of any intramolecular hydrogen bonds, for instance, between the amide N-H and the methoxy oxygen.

Analysis of Crystal Packing and Intermolecular Distances

The crystal packing arrangement is dictated by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The amide groups (N-H donors and C=O acceptors) are expected to be the primary sites for intermolecular hydrogen bonding, potentially forming chains, sheets, or more complex three-dimensional networks. The analysis of the crystal structure would detail the geometry of these hydrogen bonds and other close contacts, which govern the physical properties of the solid material.

Polymorphism and Crystallization Solvent Effects

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible conformations and hydrogen bonding capabilities like malonamides. rsc.org Different polymorphs can exhibit distinct physical properties. The formation of different polymorphs can often be influenced by the choice of crystallization solvent, temperature, and other crystallization conditions. rsc.org A comprehensive study of this compound would involve attempting crystallization from a variety of solvents to investigate the potential for polymorphism. Without a solved crystal structure for even one form, a discussion on the polymorphism of this specific compound remains speculative.

Theoretical and Computational Investigations of N,n Bis 2 Methoxy Phenyl Malonamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. The choice of a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ) is crucial for obtaining accurate results. The selection is often based on a balance between computational cost and the desired accuracy for the specific properties being investigated. For a molecule like N,N'-Bis-(2-methoxy-phenyl)-malonamide, a functional that can accurately describe non-covalent interactions, such as those involving the methoxy (B1213986) groups, would be preferable.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Illustrative Data Table (Hypothetical Optimized Geometrical Parameters) (Note: The following data is hypothetical and for illustrative purposes only, as specific research on this compound was not found.)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | - |

| C-N Bond Length | - |

| N-H Bond Length | - |

| C-C-C Angle (Malonyl) | - |

| O=C-N Angle | - |

| C-N-H Angle | - |

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.). By comparing the calculated vibrational spectrum with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, the accuracy of the computational model can be validated, and the experimental spectra can be assigned to specific molecular motions.

Illustrative Data Table (Hypothetical Vibrational Frequencies) (Note: The following data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | - | - | N-H stretching |

| ν(C=O) | - | - | Carbonyl stretching |

| δ(N-H) | - | - | N-H bending |

| ν(C-O) | - | - | Methoxy C-O stretching |

Conformational Analysis and Energy Landscapes of this compound

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and to map the energy landscape of the molecule. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Centers

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. The MEP surface for this compound would likely show negative potential around the carbonyl and methoxy oxygen atoms and positive potential near the amide N-H protons.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer events, such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into adjacent antibonding orbitals. This information is crucial for understanding the electronic stability and reactivity of the molecule.

Intermolecular Interactions and Supramolecular Chemistry of N,n Bis 2 Methoxy Phenyl Malonamide

Characterization of Hydrogen Bonding Networks in N,N'-Bis-(2-methoxy-phenyl)-malonamide

Hydrogen bonds are among the most significant directional interactions in organic molecules, playing a pivotal role in determining molecular conformation and crystal packing. khanacademy.org For this compound, both intramolecular and intermolecular hydrogen bonds are anticipated to be prominent features of its molecular and supramolecular structure.

The molecular structure of this compound allows for the formation of intramolecular hydrogen bonds. Specifically, the N-H group of the amide can act as a hydrogen bond donor, while the oxygen atom of the ortho-methoxy group on the phenyl ring can serve as an acceptor. This interaction would lead to the formation of a six-membered ring, which is a common and stabilizing motif in organic structures.

In the crystalline state, it is expected that this compound molecules will be interconnected by a network of intermolecular hydrogen bonds. The primary interaction would be the classic N-H···O=C hydrogen bond between the amide groups of adjacent molecules. mdpi.com This is a robust and highly directional interaction that often leads to the formation of well-defined one-dimensional chains or two-dimensional sheets in the crystal lattice of amides. acs.org

In solution, the extent of intermolecular hydrogen bonding will be dependent on the nature of the solvent. In non-polar solvents, the self-association of this compound molecules via N-H···O=C hydrogen bonds is likely to be significant. In polar, hydrogen-bonding solvents, there will be competition between solute-solute and solute-solvent hydrogen bonds.

| Potential Hydrogen Bonds in this compound | | :--- | :--- | :--- | | Type | Donor | Acceptor | | Intramolecular | N-H (amide) | O (methoxy) | | Intermolecular | N-H (amide) | O=C (amide) | | Intermolecular | C-H (aromatic) | O=C (amide) | | Intermolecular | C-H (methylene) | O (methoxy) |

Analysis of π-π Stacking Interactions and Aromatic Ring Orientations

The presence of two phenyl rings in this compound suggests the possibility of π-π stacking interactions, which are a significant cohesive force in the assembly of aromatic molecules. nih.gov These interactions can occur between the aromatic rings of adjacent molecules and are sensitive to the electronic nature and substitution pattern of the rings. nih.gov

The orientation of the phenyl rings, whether parallel-displaced or T-shaped, will determine the nature and strength of these interactions. The presence of electron-donating methoxy (B1213986) groups can influence the quadrupole moment of the aromatic rings, potentially enhancing the π-π stacking interactions. rsc.org However, steric hindrance from the bulky substituents and the conformational constraints imposed by hydrogen bonding can also limit the ideal geometry for strong π-π stacking. In some related crystal structures, the formation of strong hydrogen-bonding networks can preclude significant π-π stacking, with the packing being dominated by other forces. nih.gov

Van der Waals Forces and Other Non-Covalent Interactions Governing Assembly

In cases where steric factors or competing interactions prevent optimal hydrogen bonding or π-π stacking, van der Waals forces become the dominant factor in crystal packing, filling the voids and maximizing intermolecular contacts. The large surface area of the this compound molecule ensures that the cumulative effect of these dispersive forces is substantial.

Influence of Methoxy Substituents on Supramolecular Architecture Directivity

The methoxy groups at the ortho position of the phenyl rings have a multifaceted influence on the supramolecular architecture. As previously mentioned, they can act as intramolecular hydrogen bond acceptors, which has a primary effect on the molecular conformation.

Solvent-Solute Interactions and Their Impact on Conformation and Assembly

The solvent used for crystallization or in solution studies can have a profound impact on the conformation and assembly of this compound. Polar aprotic solvents, for instance, can compete for hydrogen bond acceptor sites, potentially disrupting the formation of strong intermolecular N-H···O=C hydrogen bonds between solute molecules. mdpi.com

Coordination Chemistry of Malonamide Scaffolds and N,n Bis 2 Methoxy Phenyl Malonamide with Metal Ions

Ligand Design Principles for Metal Chelation in Malonamide (B141969) Systems

The design of effective chelating agents is a cornerstone of coordination chemistry, aiming to create molecules with high affinity and selectivity for specific metal ions. biointerfaceresearch.comnih.gov For malonamide systems, several key principles govern their design for metal chelation.

The Chelate Effect : Malonamides are bidentate ligands, meaning they can form two bonds with a single metal ion through their two carbonyl oxygen donor atoms. This creates a stable five- or six-membered ring structure with the metal center. biointerfaceresearch.comnumberanalytics.com The formation of this chelate ring is entropically favored compared to the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect, which significantly enhances the stability of the resulting metal complex. biointerfaceresearch.comnumberanalytics.com

Donor Atom Properties : The primary donor atoms in malonamides are the carbonyl oxygens. According to the Hard and Soft Acids and Bases (HSAB) principle, these "hard" oxygen donors preferentially bind to "hard" metal ions, such as lanthanides, actinides (e.g., UO₂²⁺), and alkali or alkaline earth metals.

Steric and Electronic Effects of Substituents : The groups attached to the nitrogen atoms (the N-substituents) play a crucial role in fine-tuning the ligand's properties.

Electronic Effects : Electron-donating or withdrawing substituents on the aryl rings can alter the electron density on the carbonyl oxygen atoms, thereby influencing the ligand's basicity and its binding affinity for metal ions.

Steric Hindrance : Bulky substituents can create steric hindrance around the metal binding site, which can influence the coordination number and geometry of the resulting complex. This can be exploited to achieve selectivity for smaller or larger metal ions.

Solubility and Phase Transfer : The nature of the N-substituents significantly impacts the ligand's solubility in different solvents. For applications like liquid-liquid extraction, long alkyl chains are often incorporated to enhance solubility in organic phases. unm.edu

Preorganization : An important design principle is the preorganization of the ligand. A ligand that requires minimal conformational change to bind a metal ion will form a more stable complex. The malonamide backbone provides a degree of conformational flexibility, which can be constrained or modified by the choice of N-substituents to create a more rigid, preorganized binding pocket.

In the case of N,N'-Bis-(2-methoxy-phenyl)-malonamide , the 2-methoxy-phenyl groups are expected to influence these properties by introducing moderate steric bulk and specific electronic effects. The methoxy (B1213986) group in the ortho position could potentially influence the orientation of the phenyl ring and, in some cases, might even participate in secondary coordination, although the carbonyl oxygens remain the primary binding sites.

Investigation of Coordination Modes of this compound with Transition and Main Group Metals

Malonamides typically coordinate to metal ions as neutral, bidentate ligands through the oxygen atoms of their two carbonyl groups, forming a six-membered chelate ring. uantwerpen.be This O,O'-bidentate chelation is the most common coordination mode observed for a wide range of metal ions.

With transition metals, malonamides can form monomeric complexes, such as [M(LH₂)₂X₂] (where M = Mn, Fe, Co, Ni, Cu, Zn; LH₂ = malonamide; X = halide), which often exhibit pseudo-octahedral geometries. uantwerpen.be In these structures, two malonamide ligands coordinate to the metal center in the equatorial plane, with two anionic ligands (like chloride) occupying the axial positions. Dimeric or polymeric structures are also possible, particularly with bridging ligands or under specific reaction conditions. uantwerpen.be

For lanthanide (Ln) and actinide (An) ions, which have higher coordination numbers (typically 8-10), multiple malonamide ligands can coordinate to a single metal center. For instance, studies on N,N,N',N'-tetramethylmalonamide (TMMA) with lanthanides have revealed complexes with varying stoichiometries and coordination environments across the series. osti.gov These complexes can be charge-neutral, like Ln(TMMA)₂(NO₃)₃, or exist as cation-anion pairs, such as [Ln(TMMA)₃(NO₃)₂][Ln(TMMA)(NO₃)₄]. osti.gov The malonamide ligand can coordinate in a bidentate (κ²) fashion, and in some cases, even a monodentate (κ¹) mode has been observed, highlighting the coordinative flexibility of the malonamide scaffold. osti.gov

Table 1: Common Coordination Geometries for Metal-Malonamide Complexes This table is based on general findings for malonamide-type ligands, as specific structural data for this compound complexes is limited.

| Metal Ion Type | Typical Coordination Number | Common Geometry | Example Complex Type |

|---|---|---|---|

| Transition Metals (e.g., Ni(II), Cu(II)) | 4, 5, 6 | Square Planar, Tetrahedral, Octahedral | [M(malonamide)₂Cl₂] uantwerpen.be |

| Main Group Metals (e.g., Pb(II)) | 4 | Tetrahedral | [Pb(malonamide-derivative)₂] |

| Lanthanides (e.g., Eu(III), Dy(III)) | 8, 9, 10 | Distorted Square Antiprism, Tricapped Trigonal Prism | [Ln(TMMA)₂(NO₃)₃] osti.gov |

Thermodynamic and Kinetic Studies of Metal-Ligand Binding Affinities

The stability of metal-ligand complexes is described by thermodynamic and kinetic parameters. Thermodynamic stability refers to the position of the equilibrium between the free metal and ligand and the complex, quantified by the stability constant (log K). Kinetic stability, or inertness, refers to the rate at which the complex undergoes ligand exchange reactions. mdpi.com

For malonamide complexes, thermodynamic stability is primarily driven by the chelate effect and the strength of the metal-oxygen bond. numberanalytics.com The stability generally follows trends based on the metal ion's charge density and ionic radius. For instance, with lanthanides, the stability of complexes often increases across the series as the ionic radius decreases.

Kinetic studies, often involving metal exchange reactions, provide insight into the lability or inertness of the complexes. mdpi.com Complexes with slow ligand exchange rates are considered kinetically inert. The bulky N-substituents on the malonamide ligand can sterically shield the metal center, thereby increasing the kinetic inertness of the complex. mdpi.com

While specific thermodynamic and kinetic data for complexes of This compound are not widely reported, general trends can be inferred. The electronic properties of the methoxy-phenyl group would influence the basicity of the carbonyl oxygens, thus affecting the thermodynamic stability constants. The steric bulk of these groups would likely contribute to enhanced kinetic inertness compared to less substituted malonamides. Techniques such as pH-potentiometric titration, spectrophotometry, and calorimetry are standard methods used to determine these crucial binding affinity parameters. mdpi.comresearchgate.net

Spectroscopic Characterization (e.g., UV-Vis, IR, NMR, EPR) of Metal-Malonamide Complexes

Spectroscopic techniques are indispensable for characterizing metal-malonamide complexes and elucidating their structures and bonding. brieflands.com

Infrared (IR) Spectroscopy : This is one of the most direct methods to confirm the coordination of the malonamide ligand. The IR spectrum of the free ligand shows a strong absorption band corresponding to the C=O stretching vibration (ν(C=O)), typically in the range of 1630-1680 cm⁻¹. Upon coordination to a metal ion, electron density is drawn from the C=O bond to the metal, weakening the bond. This results in a significant shift of the ν(C=O) band to a lower frequency (lower wavenumber), providing clear evidence of complexation through the carbonyl oxygens. uantwerpen.beresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : For complexes involving transition metals with partially filled d-orbitals, UV-Vis spectroscopy reveals information about the electronic structure and coordination geometry. The spectra typically show d-d transition bands, the positions and intensities of which are characteristic of the specific geometry (e.g., octahedral or tetrahedral) around the metal ion. researchgate.netscirp.org Ligand-to-metal charge transfer (LMCT) bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the ligand's protons and carbons, particularly those close to the metal binding site (e.g., the α-carbons and protons on the N-substituents), are altered. brieflands.com Changes in these chemical shifts can confirm complex formation and provide insights into the solution-state structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), this technique is applicable to paramagnetic complexes, such as those of Cu(II), Mn(II), and Fe(III). The EPR spectrum provides detailed information about the oxidation state of the metal, the symmetry of its coordination environment, and the nature of the metal-ligand bonding. researchgate.net

Table 2: Expected Spectroscopic Changes upon Complexation of this compound

| Spectroscopic Technique | Observed Parameter | Expected Change Upon Metal Coordination | Information Gained |

|---|---|---|---|

| Infrared (IR) | C=O stretching frequency (ν(C=O)) | Shift to lower wavenumber (e.g., by 20-50 cm⁻¹) | Confirms coordination via carbonyl oxygen atoms. uantwerpen.be |

| M-O stretching frequency (ν(M-O)) | Appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) | Direct evidence of metal-oxygen bond formation. | |

| UV-Visible (UV-Vis) | d-d transitions (for transition metals) | Appearance of weak absorption bands in the visible region | Provides information on the coordination geometry and electronic structure of the metal center. scirp.org |

| ¹H NMR | Chemical shifts of ligand protons | Significant shifts for protons near the coordination site (e.g., methylene (B1212753) protons, aromatic protons) | Confirms complexation in solution; provides structural information. brieflands.com |

| EPR | g-values and hyperfine coupling constants | Characteristic signals for paramagnetic metal ions | Determines the electronic environment and geometry of the metal center. researchgate.net |

Structural Analysis of Metal-Malonamide Complexes via X-ray Diffraction

XRD studies on various metal-malonamide complexes have confirmed the prevalent O,O'-bidentate coordination mode. researchgate.netjocpr.com For example, structures of transition metal complexes often reveal octahedral or tetrahedral geometries. researchgate.netjocpr.com In the case of lanthanide complexes with related ligands like TMMA, XRD analyses have shown high coordination numbers (9 or 10) and complex structures, sometimes involving both bidentate and monodentate ligand coordination. osti.gov

Confirm the expected O,O'-bidentate chelation.

Determine the precise coordination geometry (e.g., distorted octahedral for a transition metal).

Measure the M-O bond lengths and the O-M-O chelate angle.

Elucidate the conformational arrangement of the 2-methoxy-phenyl substituents.

Investigate the potential for any secondary interactions involving the methoxy groups or intermolecular hydrogen bonding.

Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing polycrystalline materials, confirming phase purity, and identifying the crystal system of the synthesized complexes. jocpr.com

Rational Design of Malonamide-Based Ligands for Selective Metal Ion Recognition and Separation (e.g., Uranium(VI) adsorption)

Malonamides have been extensively studied for their ability to selectively extract f-block elements—lanthanides and actinides—from acidic nuclear waste streams. unm.edu The rational design of these ligands is crucial for improving their efficiency and selectivity.

The selectivity of malonamide ligands for certain metal ions can be tuned by systematically modifying the substituents on the nitrogen atoms. unm.edu For example, varying the length and branching of alkyl chains on the nitrogen atoms can influence the lipophilicity of the ligand and introduce steric constraints that favor the binding of certain metal ions over others. This principle is fundamental to processes like the DIAMEX-SANEX (DIAMide EXtraction-Selective ActiNide EXtraction) process for partitioning minor actinides from lanthanides. osti.gov

The design of ligands for the selective recognition and separation of uranyl (UO₂²⁺), the most common form of uranium in aqueous solutions, is an area of active research. researchgate.net Ligands are designed to satisfy the specific coordination preference of the linear UO₂²⁺ ion, which favors a pentagonal or hexagonal arrangement of donor atoms in its equatorial plane. While a single malonamide provides only two donor atoms, multiple ligands can coordinate, or the malonamide scaffold can be incorporated into a larger, preorganized macrocyclic structure to better fit the uranyl ion. The hard oxygen donors of malonamides are well-suited for binding the hard UO₂²⁺ cation.

The introduction of aromatic substituents, such as the 2-methoxy-phenyl groups in This compound , can enhance the rigidity of the ligand and potentially lead to improved selectivity through more defined binding pockets and π-π stacking interactions in the extracted complex.

Potential Applications of Malonamide-Metal Complexes in Catalysis and Sensing

The versatile coordination chemistry of malonamides makes their metal complexes promising candidates for applications in catalysis and chemical sensing.

Catalysis : Metal complexes are widely used as catalysts for a vast range of organic transformations. rsc.org The malonamide ligand can act as a supporting ligand, stabilizing the metal center and modulating its reactivity. The electronic and steric properties of the ligand, dictated by the N-substituents, can be tuned to optimize the catalytic activity and selectivity for a specific reaction, such as oxidation, reduction, or cross-coupling reactions. nih.gov While many catalytic systems have been developed, the application of malonamide complexes, specifically, is an emerging area.

Sensing : Malonamide derivatives have been successfully employed in the development of chemical sensors for metal ions. A notable strategy involves functionalizing gold nanoparticles (AuNPs) with malonamide ligands. researchgate.netnih.govacs.org In the presence of a target metal ion, such as a trivalent lanthanide (Ln³⁺), the malonamide units on different nanoparticles can coordinate to the same metal ion, causing the nanoparticles to aggregate. researchgate.net This aggregation leads to a distinct color change in the solution (e.g., from red to blue), enabling sensitive and selective colorimetric detection of the metal ion at very low concentrations. nih.govacs.org For example, malonamide-functionalized AuNPs have been used for the detection of Eu³⁺ and Sm³⁺ with detection limits in the nanomolar range. nih.gov

For This compound , its complexes could potentially be explored for catalytic applications, where the methoxy-phenyl groups could influence substrate interactions. Furthermore, this ligand could be adapted for use in sensing systems, where its specific binding properties could be harnessed for the selective detection of target metal ions.

Structure Activity Relationship Sar Studies and Molecular Interactions of N,n Bis 2 Methoxy Phenyl Malonamide Derivatives

Design Principles for Biologically Relevant Malonamide (B141969) Derivatives

The design of biologically active malonamide derivatives is a cornerstone of medicinal chemistry, with these compounds recognized as privileged structures in drug design. researchgate.netnih.gov They are frequently used to create peptidomimetic and chelating compounds. researchgate.netnih.gov The core principle in designing these derivatives often involves modifying the malonamide backbone with various substituents to enhance biological activity and selectivity. ontosight.ainih.gov

Key design strategies include:

Modification of Amide Bonds: Altering the two amide bonds on one nitrogen atom of the malonamide skeleton. mdpi.com

Phenyl Ring Substitution: Introducing different groups onto the phenyl rings to improve activity. mdpi.com For instance, the presence of quinolyl and thenyl groups is thought to contribute to their biological activities, potentially through interactions with DNA or proteins. ontosight.ai

Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing heterocycles like pyrazole (B372694) rings, which are known to impart diverse biological activities to molecules. mdpi.com

A crucial aspect of the design process is understanding the SAR, which indicates that the biological activities can vary significantly depending on the type and position of substituents. nih.gov This knowledge guides further structural modifications to optimize the desired therapeutic effects. nih.gov

In Silico Approaches: Molecular Docking and Dynamics Simulations for Target Interaction

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the interactions between malonamide derivatives and their biological targets. mdpi.comscirp.org These in silico techniques provide valuable insights at the atomic level, guiding the rational design of more potent and selective compounds. researchgate.netunimi.it

Molecular docking studies have been employed to investigate the potential interactions of malonamide derivatives with the active sites of various enzymes, including HIV-1 integrase. mdpi.com HIV-1 integrase is a validated and attractive target for the development of new anti-AIDS therapeutics. mdpi.comnih.gov Docking simulations help in predicting the binding conformations and affinities of these ligands within the enzyme's active site. mdpi.com

For HIV-1 integrase, inhibitors often feature a metal-chelating scaffold designed to bind to the magnesium ions in the active site, along with a side chain that interacts with the viral DNA. nih.gov Docking studies can elucidate how malonamide derivatives orient themselves to interact with key amino acid residues, such as Asp64, Thr66, Val77, Asp116, Glu152, and Lys159, which are crucial for the binding of ligands to the integrase enzyme. researchgate.net

Computational mapping and molecular dynamics simulations are utilized to identify "hot spots" within a protein's binding site—regions that contribute significantly to the binding energy. nih.govnih.govresearchgate.net These hotspots are critical for molecular recognition and are prime targets for drug design. researchgate.net By simulating the dynamic behavior of the protein-ligand complex, researchers can gain a deeper understanding of the molecular recognition mechanisms. researchgate.netnih.gov

MD simulations provide a dynamic picture of how a ligand interacts with its target over time, revealing the flexibility of both the protein and the ligand. researchgate.netnih.govudel.eduyoutube.com This approach helps in understanding the stability of the ligand-protein complex and the key interactions, such as hydrogen bonds and van der Waals forces, that govern binding. researchgate.net The identification of these key interactions and binding hotspots is essential for optimizing the structure of malonamide derivatives to enhance their inhibitory activity. nih.gov

Biochemical Mechanism of Action Studies (e.g., enzyme inhibition, protein modulation)

Malonamide derivatives have been investigated for their potential to inhibit various enzymes and modulate protein functions, highlighting their diverse pharmacological profiles. ontosight.ai Research has shown that these compounds can act as inhibitors of enzymes such as factor Xa, thrombin, and cholinesterases. nih.gov For instance, certain malonamide derivatives have demonstrated potent and selective inhibition of factor Xa, with inhibition constants (Ki) in the low nanomolar range. nih.gov

The mechanism of action often involves the malonamide linker, which can significantly enhance potency and selectivity compared to other linkers like glycinamide. nih.gov In the context of HIV-1 integrase, diketo acid derivatives, which share structural similarities with some malonamide compounds, are known to be potent inhibitors that specifically block the strand transfer activity of the enzyme. nih.gov This inhibition is achieved by competing with the target DNA substrate for a specific conformation of the integrase enzyme. nih.gov

Furthermore, some malonamide derivatives have been found to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net The inhibitory activity is influenced by the physicochemical properties of the substituents on the malonamide scaffold. nih.gov

Influence of Substituent Effects on Biological Activity (e.g., positional isomerism of methoxy (B1213986) groups)

The biological activity of malonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov The positional isomerism of functional groups, such as methoxy groups, can have a profound effect on the pharmacological properties of these compounds. mdpi.comnih.govresearchgate.net

Similarly, for 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant effect on their biological properties, including their uptake and clearance in various organs. nih.govresearchgate.net Specifically, an ortho-methoxy substitution resulted in more favorable biological properties compared to meta or para substitutions. nih.govresearchgate.net These findings underscore the importance of carefully considering the positional isomerism of substituents like methoxy groups during the design of new, biologically active malonamide derivatives to optimize their therapeutic potential. sci-hub.se

Malonamide Derivatives in the Context of Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of malonamide derivatives. nih.gov The pyrazole nucleus, a structural motif that can be incorporated into malonamide derivatives, is present in a number of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. nih.gov Structure-activity relationship studies on such compounds have highlighted essential features for binding to the cyclooxygenase-2 (COX-2) enzyme active site. nih.gov

Molecular modeling studies suggest that these derivatives can interact with the COX-2 active site through the formation of hydrogen bonds and π–π interactions, which can increase their anti-inflammatory activity. nih.gov Some pyrazole derivatives have demonstrated the ability to significantly inhibit pro-inflammatory cytokines like TNF-α and interleukin-6. nih.gov The anti-inflammatory effect can be enhanced by specific substitutions, for example, the presence of a chlorophenyl ring on the side chain has been shown to increase the protective effect against induced edema. nih.gov

The following table summarizes the biological activities of various malonamide derivatives:

| Derivative Class | Target/Activity | Key Findings |

| 1,3,5-Trimethylpyrazole-containing malonamides | Acaricidal and insecticidal | Good activity against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora. nih.govmdpi.com |

| Benzamidine-malonamide derivatives | Factor Xa and Cholinesterase inhibition | Potent and selective reversible inhibitors of fXa; some also show micromolar inhibition of AChE and BChE. nih.gov |

| Bis-amide derivatives of malonic acid | HIV-1 Integrase inhibition | Designed as potential inhibitors of HIV-1 integrase. mdpi.com |

| N1,N3-di(pyridin-2-yl)malonamide derivatives | α-glucosidase inhibition | Identified as potent inhibitors of the α-glucosidase enzyme. researchgate.net |

| Heterocyclic malonamide derivatives | Anti-inflammatory | Investigated for their anti-inflammatory properties. nih.gov |

Emerging Applications and Future Research Directions for N,n Bis 2 Methoxy Phenyl Malonamide Research

Development of N,N'-Bis-(2-methoxy-phenyl)-malonamide Derivatives in Functional Materials Science

The inherent structural characteristics of this compound make it a promising building block for the creation of advanced functional materials. The presence of two aromatic rings provides rigidity and potential for π-π stacking interactions, while the methoxy (B1213986) and amide groups offer sites for hydrogen bonding and coordination with other species. These features can be harnessed in the development of novel polymers and adsorbent materials.

Polymer Integration

The incorporation of N,N'-diarylmalonamide units into polymer backbones can impart unique properties to the resulting materials. While direct studies on polymers containing this compound are not yet widespread, research on related polyamides and other functional polymers provides a strong basis for its potential. For instance, polyamides derived from bio-based monomers like 2,5-furandicarboxylic acid have shown high glass transition temperatures and elastic moduli, properties that could potentially be modulated by the inclusion of N,N'-diarylmalonamide moieties. rsc.org The malonamide (B141969) structure can introduce specific functionalities and influence the polymer's thermal stability, mechanical strength, and processability. nih.govmdpi.comnasa.gov

The synthesis of such polymers could be achieved through polycondensation reactions, where the malonamide derivative acts as a functional monomer. The methoxy groups on the phenyl rings can influence the solubility and processing characteristics of the resulting polymer. Furthermore, these groups can serve as handles for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.

Table 1: Potential Effects of Integrating this compound into Polymer Chains

| Property | Potential Effect | Rationale |

| Thermal Stability | Increased | The rigid aromatic structure of the malonamide unit can enhance the thermal resistance of the polymer backbone. nih.gov |

| Mechanical Strength | Modified | The introduction of the malonamide can affect chain packing and intermolecular interactions, influencing properties like tensile strength and modulus. |

| Solubility | Enhanced in certain solvents | The methoxy groups can improve solubility in specific organic solvents, aiding in polymer processing and characterization. |

| Functionality | Introduction of coordination sites | The amide and methoxy groups can act as binding sites for metal ions or other guest molecules, creating functional polymers for sensing or separation. |

Adsorbents

The ability of malonamide derivatives to chelate metal ions has been a subject of interest for decades. This property makes this compound and its derivatives attractive candidates for the development of selective adsorbents for environmental remediation. The amide oxygens and potentially the methoxy oxygens can act as donor atoms for complexing with heavy metal ions.

Functionalized resins incorporating malonamide or similar aminophosphonate groups have demonstrated effectiveness in the removal of heavy metal ions such as Cu²⁺, Ni²⁺, Cd²⁺, Zn²⁺, and Co²⁺ from aqueous solutions. researchgate.net The selectivity and adsorption capacity of these resins are influenced by factors such as pH and the nature of the functional group. For instance, resins functionalized with bidentate amines have shown significant efficiency in removing Ag⁺, Cu²⁺, Pb²⁺, and Fe³⁺ from water. mdpi.com

By immobilizing this compound or its derivatives onto a solid support, such as silica (B1680970) gel or a polymer resin, novel adsorbents could be created. The methoxy groups might enhance the selectivity towards certain metal ions through specific electronic interactions.

Table 2: Potential Adsorption Properties of this compound-Based Adsorbents

| Target Pollutant | Potential Adsorption Mechanism | Factors Influencing Efficiency |

| Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺) | Chelation via amide and methoxy oxygen atoms. | pH of the solution, contact time, initial metal ion concentration, temperature. mdpi.comrsc.org |

| Organic Pollutants | π-π stacking interactions with the aromatic rings. | Nature of the organic pollutant, solvent system. |

Exploration of this compound as a Scaffold for Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems. The development of novel scaffolds is crucial for creating probes with high selectivity and desired signaling mechanisms. The N,N'-diarylmalonamide framework, including that of this compound, presents an attractive scaffold for the design of chemical probes, particularly fluorescent sensors.

The core structure can be systematically modified to incorporate a fluorophore and a recognition unit for a specific analyte. The two phenyl rings offer positions for the attachment of signaling units and receptor groups. The methoxy groups can also be demethylated to yield hydroxyl groups, providing additional sites for functionalization or for modulating the electronic properties of the scaffold, which can in turn affect the fluorescence output.

For instance, fluorescent probes based on various scaffolds are widely used for the detection of metal ions. nih.govnih.govrsc.org A probe based on the this compound scaffold could be designed to signal the presence of specific metal ions through a change in fluorescence intensity or a shift in the emission wavelength upon binding. The malonamide moiety itself can act as the ion-binding site, and its interaction with a metal ion could perturb the electronic system of an attached fluorophore, leading to a detectable optical response.

Table 3: Conceptual Design of a Chemical Probe Based on this compound

| Component | Function | Example Modification |

| Scaffold | This compound | Provides the basic structural framework. |

| Fluorophore | Emits light upon excitation. | Attachment of a naphthalimide or rhodamine derivative to one of the phenyl rings. nih.gov |

| Recognition Unit | Binds selectively to the target analyte. | The malonamide core itself or a specifically designed chelating group attached to the other phenyl ring. |

| Linker | Connects the fluorophore and recognition unit to the scaffold. | A flexible or rigid linker to optimize the interaction between the components. |

Future Challenges and Opportunities in Malonamide Chemistry and Its Applications

While the potential of this compound and its derivatives is significant, several challenges and opportunities lie ahead in the exploration of their chemistry and applications.

A primary challenge is the development of efficient and scalable synthetic routes to a wide range of functionalized derivatives. While the synthesis of the parent compound has been reported, the introduction of diverse functional groups at specific positions on the aromatic rings requires further investigation. mdpi.com Overcoming this challenge will open the door to creating a library of compounds with tailored properties.

Another challenge is to gain a deeper understanding of the structure-property relationships. For example, in the context of adsorbents, it is crucial to understand how the substitution pattern on the phenyl rings affects the selectivity and affinity for different metal ions. chemrxiv.org Similarly, for chemical probes, elucidating the precise mechanism of signal transduction upon analyte binding is essential for rational design.

The opportunities in this field are vast. The development of new catalysts for the synthesis of malonamides could significantly improve yields and reduce reaction times. The exploration of these compounds in emerging areas such as organic electronics, where related N,N'-diaryl compounds have shown promise, is another exciting avenue. washington.edu Furthermore, the biocompatibility of certain malonamide derivatives suggests potential applications in drug delivery and biomaterials.

Interdisciplinary Research Perspectives Integrating Synthesis, Computation, and Applied Sciences

The advancement of research on this compound and its analogues will greatly benefit from an interdisciplinary approach that combines synthetic chemistry, computational modeling, and applied sciences.

Computational studies , such as those employing Density Functional Theory (DFT), can provide invaluable insights into the structural and electronic properties of these molecules. researchgate.netnih.gov Theoretical calculations can predict the most stable conformations, the nature of intramolecular hydrogen bonding, and the electronic transitions responsible for their spectroscopic properties. This information can guide the rational design of new derivatives with desired characteristics. For instance, computational modeling can help predict the binding affinity of a malonamide-based adsorbent for a particular metal ion or the photophysical properties of a potential fluorescent probe. mdpi.comijnc.irufmg.br

Synthesis provides the means to create the designed molecules and materials. Advances in synthetic methodologies will enable the creation of a diverse library of this compound derivatives for screening in various applications.

Applied sciences , including materials science, environmental science, and biology, provide the testing ground for these new compounds. The performance of a new polymer in a specific application, the efficiency of an adsorbent in removing pollutants, or the effectiveness of a chemical probe in a biological system can only be determined through rigorous experimental evaluation.

The synergy between these disciplines is crucial. Computational predictions can guide synthetic efforts, and experimental results can validate and refine computational models. This iterative cycle of design, synthesis, and testing will accelerate the discovery and development of novel functional materials and tools based on the this compound scaffold.

Table 4: Interdisciplinary Workflow for Developing this compound-Based Technologies

| Discipline | Contribution | Example Activity |

| Computational Chemistry | Prediction of properties and mechanisms. | DFT calculations to determine the electronic structure and binding energies. researchgate.netnih.gov |

| Synthetic Chemistry | Creation of novel molecules and materials. | Development of new synthetic routes to functionalized malonamide derivatives. mdpi.com |

| Materials Science | Characterization and application of new materials. | Testing the mechanical and thermal properties of malonamide-containing polymers. nih.gov |

| Environmental Science | Evaluation of materials for remediation. | Assessing the adsorption capacity and selectivity of malonamide-based adsorbents for heavy metals. mdpi.com |

| Chemical Biology | Design and application of chemical probes. | Synthesizing and testing fluorescent probes for the detection of biologically relevant ions. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Bis-(2-methoxy-phenyl)-malonamide, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of malonyl chloride with 2-methoxyaniline derivatives under basic conditions. For example, a related malonamide (N,N'-bis-(3-methoxyphenyl)malonamide) was prepared using malonyl chloride and 3-methoxyaniline in DMSO/water, yielding 32% after crystallization . To enhance yield, optimize reaction parameters such as stoichiometry (e.g., 1:2 molar ratio of malonyl chloride to amine), solvent polarity (DMSO enhances solubility), and temperature control (room temperature to 60°C). Purification via recrystallization or column chromatography is critical to isolate high-purity crystals.

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- FTIR : Confirm the presence of amide N–H stretches (~3250 cm⁻¹) and C=O bands (~1679 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C NMR spectra for methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.9 ppm) .

- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: ~61%, H: ~5.1%, N: ~8.9% for analogous structures) .

- Melting Point : Compare with literature values (e.g., 146°C for N,N'-bis-(3-methoxyphenyl)malonamide) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light. Store in airtight containers at 0–6°C in a desiccator. Avoid contact with oxidizing agents (e.g., peroxides), as malonamides can decompose exothermically . Use PPE (gloves, goggles) during handling due to potential skin/eye irritation .

Advanced Research Questions

Q. How does the malonamide scaffold influence coordination chemistry in lanthanide/actinide complexes?

- Methodological Answer : The carbonyl oxygen atoms in malonamides act as bidentate ligands, forming 10-coordinate complexes with lanthanides (e.g., [Ln(NO₃)₃(L)₂], Ln = Nd/Pr). Structural studies show that alkyl/alkoxy substituents on the central carbon do not disrupt coordination but may enhance extraction efficiency. For example, ethoxyethyl-N,N'-dimethyl-N,N'-diphenyl malonamide exhibits superior lanthanide(III) extraction due to steric and electronic effects, despite no direct bonding between ether oxygens and metals . Use X-ray crystallography and EXAFS to validate coordination geometry.

Q. What role does this compound play in hybrid silica membrane fabrication for gas separation?

- Methodological Answer : Malonamide-bridged precursors like TTPMA (tetrakis-(triethoxysilyl)-propyl-malonamide) are used to synthesize metal-dispersed silica membranes. For example, Ce-TTPMA membranes form cerium oxide nanoparticles (2–4 nm), creating ultra-thin selective layers (35 nm) with improved H₂/N₂ permselectivity. To replicate this, dissolve the malonamide precursor in ethanol, incorporate metal ions (e.g., Ce³⁺), and perform sol-gel deposition followed by calcination (300–500°C). Characterize pore structure via TEM and gas permeation tests .

Q. How can researchers reconcile discrepancies between structural data and functional performance in malonamide-based extractants?

- Methodological Answer : While alkyloxy groups in malonamides do not directly coordinate metals, they improve hydrophobicity and phase transfer efficiency. For instance, butyl-N,N'-dimethyl-N,N'-diphenyl malonamide shows lower extraction efficacy than ethoxyethyl analogs despite similar coordination geometry . To resolve this, conduct comparative studies using solvent extraction assays (e.g., distribution ratios in HNO₃/n-dodecane systems) paired with molecular dynamics simulations to assess ligand solvation and interfacial behavior.

Q. What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : Employ MTT assays on leukemia cell lines (e.g., K562) with IC₅₀ calculations .

- Mechanistic Studies : Investigate DNA binding via UV-vis titration or comet assays, and assess apoptosis markers (e.g., caspase-3 activation) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. hydroxyl groups) to correlate electronic effects with bioactivity .

Data Contradiction Analysis

Q. Why do malonamide ligands with ether-containing side chains exhibit enhanced extraction performance despite lacking direct metal coordination?